4-Bromothiophene-2-acetic acid
Overview
Description
4-Bromothiophene-2-acetic acid is an organic compound with the chemical formula C6H5BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Thiophene-2-acetic acid: One common method involves the bromination of thiophene-2-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrially, the synthesis of 4-Bromothiophene-2-acetic acid can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromothiophene-2-acetic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon to yield the corresponding thiophene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Major Products:
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
4-Bromothiophene-2-acetic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of biologically active molecules, including anti-inflammatory and anticancer agents.
Material Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromothiophene-2-acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Thiophene-2-acetic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chlorothiophene-2-acetic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Iodothiophene-2-acetic acid: Contains an iodine atom, which can influence its reactivity and applications differently compared to the bromine derivative.
Uniqueness: 4-Bromothiophene-2-acetic acid is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBAXZWESSFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611728 | |
Record name | (4-Bromothiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161942-89-8 | |
Record name | (4-Bromothiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromothiophen-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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